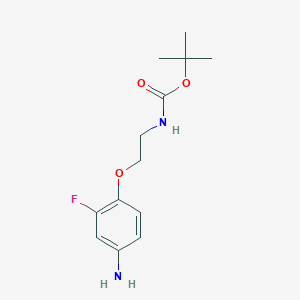
1,1'-Biphenyl, 4-methoxy-4'-(trans-4-propylcyclohexyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 4-methoxy-4’-(trans-4-propylcyclohexyl)- is an organic compound with a complex structure that includes a biphenyl core substituted with a methoxy group and a trans-4-propylcyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 4-methoxy-4’-(trans-4-propylcyclohexyl)- typically involves the coupling of biphenyl derivatives with appropriate substituents. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of biphenyl reacts with a halogenated methoxy compound under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions, optimized for higher yields and purity. The reaction conditions, including temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, 4-methoxy-4’-(trans-4-propylcyclohexyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The biphenyl core can be reduced under specific conditions to form cyclohexyl derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methoxy group directs the incoming electrophile to the ortho and para positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Cyclohexyl derivatives.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
1,1’-Biphenyl, 4-methoxy-4’-(trans-4-propylcyclohexyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 4-methoxy-4’-(trans-4-propylcyclohexyl)- involves its interaction with specific molecular targets. The methoxy group and the biphenyl core play crucial roles in binding to enzymes or receptors, modulating their activity. The trans-4-propylcyclohexyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes .
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, 4-methoxy-: Lacks the trans-4-propylcyclohexyl group, resulting in different chemical properties.
1,1’-Biphenyl, 4,4’-bis(4-propylcyclohexyl)-: Contains two trans-4-propylcyclohexyl groups, leading to increased steric hindrance and altered reactivity.
4-Ethoxy-2,3-difluoro-4’-(trans-4-propylcyclohexyl)biphenyl: Substituted with ethoxy and difluoro groups, which significantly change its electronic properties.
Uniqueness
1,1’-Biphenyl, 4-methoxy-4’-(trans-4-propylcyclohexyl)- is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
111158-10-2 |
|---|---|
Molecular Formula |
C22H28O |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
1-methoxy-4-[4-(4-propylcyclohexyl)phenyl]benzene |
InChI |
InChI=1S/C22H28O/c1-3-4-17-5-7-18(8-6-17)19-9-11-20(12-10-19)21-13-15-22(23-2)16-14-21/h9-18H,3-8H2,1-2H3 |
InChI Key |
JYYCVZAXUSBJEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



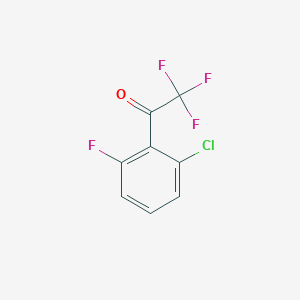
![(2S)-1-[(3-Bromoimidazo[1,2-b]pyridazin-6-yl)oxy]propan-2-amine](/img/structure/B12092611.png)
![10-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B12092621.png)
![1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-amine](/img/structure/B12092625.png)
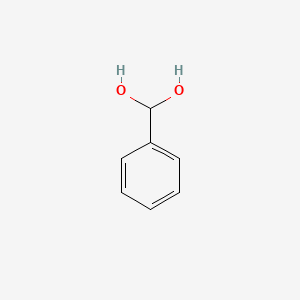
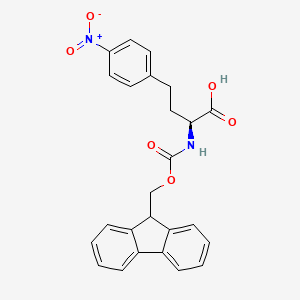

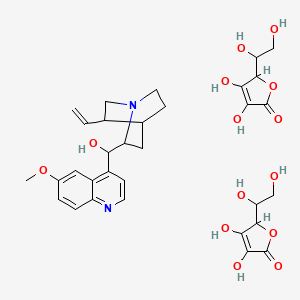
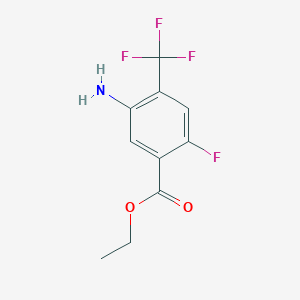
![Boronic acid, B-[5-(4-methyl-1-piperazinyl)-2-thienyl]-](/img/structure/B12092659.png)
